N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide
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Overview
Description
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide typically involves the formation of the pyrazolopyridine core followed by the introduction of the propanamide group. One common method involves the reaction of 5-chloro-1,4,6-trimethylpyrazole with a suitable pyridine derivative under acidic conditions to form the pyrazolopyridine core. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various halogenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide
- 2-Furancarboxamide, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C12H15ClN4O |
---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)propanamide |
InChI |
InChI=1S/C12H15ClN4O/c1-5-8(18)15-11-9-6(2)10(13)7(3)14-12(9)17(4)16-11/h5H2,1-4H3,(H,15,16,18) |
InChI Key |
GAYTWENCTCLWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN(C2=NC(=C(C(=C12)C)Cl)C)C |
Origin of Product |
United States |
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